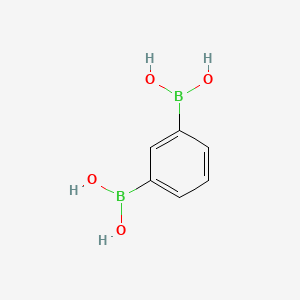

1,3-Benzenediboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-boronophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPAASVRXBULRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282315 | |

| Record name | 1,3-benzenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4612-28-6 | |

| Record name | 4612-28-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-benzenediboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Benzenediboronic Acid (CAS Number: 4612-28-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenediboronic acid, with the CAS number 4612-28-6, is a versatile organic compound that has garnered significant interest in various fields of chemical research and development. Its unique bifunctional nature, possessing two boronic acid moieties on a central benzene ring, makes it a valuable building block in supramolecular chemistry, materials science, and as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its potential role in drug discovery.

Chemical and Physical Properties

This compound is a white to off-white solid organic compound. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4612-28-6 |

| Molecular Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol |

| Melting Point | >300 °C |

| Boiling Point | 456.4 °C at 760 mmHg |

| Density | 1.33 g/cm³ |

| Flash Point | 229.8 °C |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and dimethylformamide.[1] |

| Purity | Typically available in purities of 97% or higher.[2] |

Synthesis of this compound

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Phenylboronic Acid Synthesis):

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 1,3-dibromobenzene in anhydrous THF is added dropwise to initiate the formation of the di-Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Borylation: The freshly prepared di-Grignard reagent is cooled in an ice bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

Hydrolysis: The reaction mixture is cooled again and then quenched by the slow addition of aqueous hydrochloric acid. This step hydrolyzes the intermediate borate ester to the desired this compound.

-

Work-up and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[4]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, and is a cornerstone of modern organic synthesis for the construction of biaryls, polyolefins, and styrenes.[5] The bifunctional nature of this compound allows for the synthesis of more complex, extended aromatic systems.

The Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene or iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

Reaction Setup: A reaction flask is charged with this compound, the aryl halide, the palladium catalyst, and the base.

-

Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: The reaction mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Role in Drug Discovery and Development

Boronic acids and their derivatives have emerged as a significant class of compounds in medicinal chemistry. The boron atom in boronic acids can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and drug delivery systems.[6] Furthermore, several boronic acid-containing drugs have been approved for clinical use, most notably as proteasome inhibitors in cancer therapy.[6][7]

While direct involvement of this compound in specific signaling pathways has not been identified in the reviewed literature, its derivatives hold potential as inhibitors of various enzymes, including kinases. The ability of boronic acids to act as serine protease inhibitors and to interact with the active sites of enzymes makes them attractive pharmacophores. Phenylboronic acid, a related compound, has been shown to inhibit signaling pathways involved in cancer cell migration by affecting Rho family GTP-binding proteins.[2]

Conceptual Application in Kinase Inhibition:

Derivatives of this compound could be designed to target the ATP-binding pocket of kinases, which are crucial regulators of cellular signaling pathways. The boronic acid moiety can form interactions with key residues in the kinase domain, leading to inhibition of its activity.

Figure 3: Conceptual diagram of a this compound derivative inhibiting a kinase cascade.

The development of specific this compound derivatives as kinase inhibitors would require extensive medicinal chemistry efforts, including structure-activity relationship (SAR) studies and biological evaluation.

Safety and Handling

This compound is an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile chemical compound with significant applications in organic synthesis and potential for drug discovery. Its ability to participate in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for synthetic chemists. While its direct role in biological signaling pathways is yet to be fully elucidated, the broader class of boronic acids shows immense promise in the development of novel therapeutics. Further research into the synthesis of novel derivatives of this compound and their biological evaluation is warranted to unlock its full potential in medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations [mdpi.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Benzenediboronic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Benzenediboronic acid, a versatile molecule with significant applications in organic synthesis and drug delivery systems. This document details its physicochemical properties, provides a general synthesis protocol, and explores its utility in advanced applications such as Suzuki-Miyaura cross-coupling reactions, glucose sensing, and pH-responsive drug delivery.

Core Properties of this compound

This compound, also known as 1,3-phenylenediboronic acid, is an organic compound featuring two boronic acid functional groups attached to a benzene ring at the meta positions. This unique structure underpins its utility as a linker and a sensor component.

| Property | Data | Citations |

| Molecular Formula | C₆H₈B₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 165.75 g/mol | [1][3][5] |

| CAS Number | 4612-28-6 | [1][2][3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | >300°C | [5] |

| Boiling Point | 456.4°C at 760 mmHg | [2][5] |

| Density | 1.33 g/cm³ | [2][5] |

| pKa | 8.14 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water. | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Synthesis and Experimental Protocols

General Synthesis Protocol for this compound

Materials:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Iodine (crystal)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen).

-

Add magnesium turnings (2.2 equivalents) and a crystal of iodine to the flask.

-

Add a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

-

-

Borylation:

-

In a separate flame-dried flask, prepare a solution of trimethyl borate (2.5 equivalents) in anhydrous diethyl ether.

-

Cool this solution to -78°C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution while maintaining the temperature at -78°C.

-

Allow the reaction mixture to stir at -78°C for several hours, then let it slowly warm to room temperature overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding aqueous HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol.

-

Applications in Drug Development and Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceuticals. The two boronic acid groups allow for the formation of two new C-C bonds, making it an effective cross-linking agent.

Generalized Experimental Protocol for a Suzuki-Miyaura Coupling:

-

To a reaction vessel, add the aryl halide (1.0 equivalent), this compound (0.5 to 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Glucose Sensing

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application in glucose sensors. Diboronic acids, such as this compound, can exhibit enhanced selectivity and affinity for glucose. The binding event can be transduced into a detectable signal, such as a change in fluorescence or color.

Mechanism of Glucose Sensing:

At physiological pH, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The boronate form preferentially binds to diols like glucose, forming a cyclic boronate ester. This binding event alters the electronic properties of the molecule, which, if coupled to a chromophore or fluorophore, results in a change in the optical signal.

pH-Responsive Drug Delivery

This compound can be incorporated into polymer backbones or used as cross-linkers to create pH-responsive hydrogels for drug delivery. The principle relies on the pH-dependent stability of boronate esters formed between the boronic acid and diol-containing polymers or drugs.

Mechanism of pH-Responsive Drug Release:

Boronate esters are generally stable at neutral or slightly alkaline pH (e.g., physiological pH of 7.4). However, in an acidic environment, such as that found in tumor tissues or endosomes (pH 5.0-6.5), the equilibrium shifts, leading to the cleavage of the boronate ester bond. This cleavage can trigger the disassembly of a nanoparticle or the swelling of a hydrogel, resulting in the release of an encapsulated drug.

Experimental Protocol for pH-Triggered Drug Release Study:

-

Synthesize a boronic acid-containing polymer or hydrogel incorporating this compound.

-

Load the polymer system with a model drug (e.g., doxorubicin).

-

Prepare buffer solutions at different pH values (e.g., pH 7.4 and pH 5.5).

-

Disperse the drug-loaded nanoparticles or hydrogel in the buffer solutions.

-

At predetermined time intervals, take aliquots of the release medium.

-

Quantify the amount of released drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative drug release as a function of time for each pH condition to determine the pH-responsiveness of the system.

Conclusion

This compound is a molecule of significant interest to researchers in organic chemistry and drug development. Its unique bifunctional nature makes it a powerful tool for constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Furthermore, its ability to reversibly interact with diols in a pH-dependent manner has paved the way for innovative applications in glucose sensing and targeted, stimuli-responsive drug delivery systems. The protocols and mechanisms outlined in this guide provide a foundational understanding for professionals seeking to leverage the properties of this versatile compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Physical Properties of 1,3-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Benzenediboronic acid. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acids in their work. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for the analysis of such organic compounds.

Core Physical Properties of this compound

This compound is an organic compound that is of significant interest in organic synthesis, materials science, and medicinal chemistry. Its two boronic acid functional groups allow for a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A precise understanding of its physical properties is crucial for its application in these fields.

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300°C |

| Boiling Point | 456.4 °C at 760 mmHg |

| Density | 1.33 g/cm³ |

| Solubility | Slightly soluble in water. |

| pKa | 8.14 ± 0.10 (Predicted) |

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is essential for its effective use in research and development. The following sections detail the standard experimental methodologies for measuring its key physical constants.

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: For a pure compound, this range should be narrow (0.5-2°C).

Understanding the solubility of this compound in various solvents is crucial for designing reaction conditions, purification procedures, and formulations.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) should be selected for testing.

-

Procedure:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Observe if the solid dissolves completely.

-

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Note: For slightly soluble compounds, gentle heating can be applied to assess the temperature dependence of solubility, though care must be taken to avoid solvent evaporation or compound decomposition.

The acidity constant (pKa) is a critical parameter for boronic acids, as it governs their ionization state in solution and their ability to interact with diols, which is fundamental to their use as sensors and in drug delivery systems.

Methodology: Potentiometric Titration

-

Solution Preparation:

-

A standard solution of this compound (e.g., 1 mM) is prepared in deionized water. The poor solubility may require the use of a co-solvent like DMSO or methanol, though this will yield an apparent pKa.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared and used as the titrant.

-

The ionic strength of the solution should be kept constant by adding a neutral salt like KCl (e.g., to 0.15 M).

-

-

Titration Procedure:

-

The boronic acid solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C).

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with the standardized NaOH solution, adding small, precise volumes of the titrant.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the point of maximum slope on the titration curve (the first derivative).

-

The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Logical Workflow for Qualitative Organic Analysis

The following diagram illustrates a systematic workflow for the qualitative analysis of an unknown organic compound, such as this compound. This process integrates the determination of physical properties as a key step in the identification process.

Caption: A flowchart illustrating the systematic workflow for the qualitative analysis of an organic compound.

Navigating the Solubility Landscape of 1,3-Benzenediboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,3-benzenediboronic acid in various organic solvents. As a key building block in organic synthesis, particularly in the formation of covalent organic frameworks (COFs) and in Suzuki-Miyaura coupling reactions, understanding its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 4612-28-6 |

| Molecular Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300°C |

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data from studies on analogous compounds provide valuable insights into its solubility profile.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Remarks |

| Water | Slightly soluble.[1][2][3] | - |

| Acetone | Very low.[2] | Suggests limited utility for high-concentration solutions. |

| Chloroform | Very low.[2] | - |

| Toluene | Very low.[2] | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from its use as a solvent for NMR spectroscopy.[2] |

To provide a quantitative context, the following table summarizes the solubility of the parent compound, phenylboronic acid, which can serve as a useful reference point for estimating the solubility behavior of its diboronic acid derivative.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Dipropyl ether | 20 | ~0.08 |

| Acetone | 20 | ~0.06 |

| Chloroform | 20 | ~0.03 |

| Methylcyclohexane | 20 | <0.001 |

Note: Data is extrapolated from graphical representations in scientific literature and should be considered approximate.

Experimental Protocols for Solubility Determination

For precise and application-specific solubility data, experimental determination is essential. The following are detailed methodologies adapted from established protocols for boronic acids.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or orbital incubator for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To separate the saturated solution from the undissolved solid, centrifuge the vials or allow them to stand undisturbed.

-

Sample Analysis: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL, g/L, or molarity.

Dynamic (Synthetic) Method for Solubility Curve Generation

This method is used to determine the solubility of a compound as a function of temperature, allowing for the construction of a solubility curve.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and the desired solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Controlled Heating: Circulate a fluid of controlled temperature through the jacket of the vessel. Start at a temperature where the compound is not fully dissolved.

-

Turbidity Monitoring: Begin stirring the mixture and slowly increase the temperature of the circulating fluid at a constant rate (e.g., 0.5 °C/min).

-

Dissolution Point Determination: Continuously monitor the solution for the disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition. This can be observed visually or with the aid of a turbidity sensor.

-

Data Compilation: Repeat the process with different compositions of solute and solvent to obtain a series of data points (solubility vs. temperature) to construct the solubility curve.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility and application of this compound.

Caption: Workflow for experimental solubility determination.

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1,3-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,3-benzenediboronic acid. Detailed experimental protocols, quantitative data summaries, and a logical workflow for spectral analysis are presented to support researchers in the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectral analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.24 | singlet | H-2 |

| 8.08 | doublet | H-4, H-6 |

| 7.42 | triplet | H-5 |

| 8.05 | broad singlet | B(OH)₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | C-2 |

| 135.5 | C-4, C-6 |

| 134.0 (approx.) | C-1, C-3 (broad) |

| 127.3 | C-5 |

Solvent: DMSO-d₆. Note: The signals for carbons attached to boron (C1, C3) are often broad due to quadrupolar relaxation.

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3600 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1400 | Strong | B-O stretch |

| ~1350 | Strong | In-plane O-H bend |

| ~1100 | Medium | B-C stretch |

| 700-900 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies for the acquisition of NMR and FT-IR spectra are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated polar solvents such as methanol-d₄ may also be suitable. Due to the tendency of boronic acids to form oligomers, careful solvent selection is crucial for obtaining well-resolved spectra.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum was recorded on a Bruker Avance 500 MHz spectrometer.

-

Use the residual solvent signal of DMSO-d₆ at 2.50 ppm as the internal reference.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum was recorded on a Bruker Avance 300 or 500 MHz spectrometer.

-

Use the solvent signal of DMSO-d₆ at 39.52 ppm as the internal reference.

-

Employ proton decoupling to simplify the spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region and serves as a solid-state matrix.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

FT-IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from initial sample handling to final data interpretation.

An In-depth Technical Guide to the Chemical Reactivity of 1,3-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenediboronic acid is a versatile difunctional organoboron compound that has garnered significant interest across various fields of chemical synthesis, from materials science to drug discovery. Its two boronic acid moieties, positioned at the meta positions of a benzene ring, provide a unique geometric arrangement that allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with experimental details and quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The reactivity of this compound is primarily centered around the versatile boronic acid functional groups. These groups readily participate in a variety of cross-coupling and condensation reactions, making it a valuable building block for the synthesis of polymers, macrocycles, and extended network structures.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] this compound serves as an excellent difunctional component in these reactions, allowing for the creation of extended aromatic systems and polymers.

General Reaction Scheme:

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols & Data:

While specific examples of Suzuki-Miyaura polycondensation with this compound are not extensively detailed in readily available literature, the general principles of Suzuki-Miyaura polymerization can be applied. The following table outlines typical conditions for such reactions.

| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,4-Dibromobenzene | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 48 | - | General Protocol |

| 4,4'-Dibromobiphenyl | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | - | General Protocol |

Detailed Experimental Protocol (General for Suzuki-Miyaura Polycondensation):

A mixture of this compound (1.0 mmol), the dihaloarene (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 4.0 mmol) is placed in a flask. A degassed solvent mixture (e.g., toluene/water 4:1, 10 mL) is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then filtered, washed, and dried to yield the final polymer.

Chan-Lam Coupling Reactions

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[2] this compound can be employed to synthesize molecules with two new aryl-amine or aryl-ether linkages.

General Reaction Scheme:

Figure 2: General scheme of the Chan-Lam coupling reaction.

Experimental Protocols & Data:

Detailed protocols for the Chan-Lam polycondensation of this compound are not commonly reported. However, the reaction can be optimized based on standard Chan-Lam procedures.

| Nucleophile | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | 25 | 48 | - | General Protocol |

| Phenol | Cu(OAc)₂ (10) | - | CH₂Cl₂ | 25 | 72 | - | General Protocol |

Detailed Experimental Protocol (General for Chan-Lam Coupling):

To a solution of this compound (1.0 mmol) and the amine or alcohol (2.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol) and, if required, a base (e.g., pyridine, 2.2 mmol). The reaction mixture is stirred at the specified temperature, often open to the air, for the designated time. Upon completion, the reaction is quenched, and the product is purified by standard chromatographic techniques.

Condensation Reactions

This compound readily undergoes condensation reactions with diols and other polyhydroxy compounds to form boronate esters. This reactivity is fundamental to the synthesis of macrocycles, covalent organic frameworks (COFs), and porous organic polymers (POPs).

General Reaction Scheme with Diols:

Figure 3: Condensation reaction of this compound with a diol.

The reaction of this compound with linear or branched polyols can lead to the formation of macrocyclic boronate esters. The size and shape of the resulting macrocycle are dictated by the geometry of the diol linker.

Experimental Protocols & Data:

| Diol Linker | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ethane-1,2-diol | THF | 25 | 24 | - | General Principle |

| Propane-1,3-diol | Dioxane | 80 | 48 | - | General Principle |

Detailed Experimental Protocol (General for Macrocycle Synthesis):

A solution of this compound (1.0 mmol) and the diol (1.0 mmol) in a suitable solvent (e.g., THF or dioxane) is stirred at the indicated temperature. The removal of water, often achieved by azeotropic distillation with a Dean-Stark trap, drives the reaction towards the formation of the macrocycle. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.

The self-condensation of this compound or its co-condensation with other multifunctional linkers can lead to the formation of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs).

Workflow for COF Synthesis:

Figure 4: General workflow for the synthesis of a Covalent Organic Framework (COF).

Experimental Protocols & Data:

| Co-monomer | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1,3,5-Tris(4-formylphenyl)benzene | Dioxane/Mesitylene | 120 | 72 | High | General Principle |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Dioxane/Mesitylene | 120 | 72 | High | General Principle |

Detailed Experimental Protocol (General for COF Synthesis):

In a Pyrex tube, this compound and a suitable co-monomer are mixed in a solvent system such as a mixture of mesitylene and dioxane. The tube is degassed through several freeze-pump-thaw cycles, sealed, and then heated in an oven at a specific temperature for several days. After cooling, the solid precipitate is collected by filtration, washed extensively with an organic solvent like acetone, and then dried under vacuum to yield the COF material.

Applications in Sensor Development

The ability of boronic acids to reversibly bind with diols has been widely exploited in the development of chemical sensors, particularly for saccharides. This compound can act as a ditopic receptor, potentially leading to enhanced binding affinity and selectivity.

Sensing Mechanism (Fluorescence Quenching):

Figure 5: A simplified signaling pathway for a saccharide sensor based on fluorescence quenching.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and materials chemistry. Its difunctional nature allows for the straightforward synthesis of a wide array of complex molecular architectures through well-established synthetic methodologies. This guide provides a foundational understanding of its key reactions, offering researchers and developers the necessary information to harness the full potential of this remarkable compound in their synthetic endeavors. Further exploration into the specific reaction kinetics and optimization for this particular diboronic acid will undoubtedly lead to the development of novel materials and functional molecules with tailored properties.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-Benzenediboronic acid (CAS No. 4612-28-6), a versatile building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document outlines the potential hazards, proper handling procedures, emergency measures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| Solubility | Slightly soluble in water. |

| Storage Temperature | 2-8°C under an inert atmosphere[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure appropriate safety measures are taken.[1]

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Signal Word: Warning[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Information

A significant consideration for researchers in drug development is the potential mutagenicity of boronic acids. Some boronic acid derivatives have been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay.[2][3] However, it is important to note that in vitro mutagenicity does not always translate to in vivo genotoxicity.[3] For many arylboronic acids, positive results in the Ames test were not replicated in subsequent in vivo studies.[3]

At present, there are no specific Ames test results available for this compound in the provided search results. Therefore, it should be handled with the appropriate precautions for a potentially mutagenic compound until further data is available.

First-Aid Measures

In the event of exposure to this compound, immediate action is required.[1]

Table 2: First-Aid Measures for this compound

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |

| Specific Hazards | Not specified in the provided information. |

| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

Accidental Release Measures

Proper containment and cleanup of spills are essential to prevent exposure and environmental contamination.

| Action | Procedure |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Handling and Storage

Safe handling and storage practices are critical to minimize the risk of exposure and maintain the integrity of the compound.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C. Store under an inert atmosphere.[1] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are necessary to protect researchers from exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[4] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

Experimental Protocols

While this compound does not have a known direct role in signaling pathways, it is a crucial reagent in the synthesis of complex organic molecules. The following sections describe representative experimental workflows for its use.

General Workflow for a Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This compound can be used to form two new C-C bonds.

General Workflow for a Mutagenicity Assessment (Ames Test)

Given the potential mutagenicity of boronic acids, an Ames test is a common preliminary screen. This test assesses a chemical's ability to induce mutations in a bacterial strain.

Stability and Reactivity

| Aspect | Information |

| Chemical Stability | Stable under recommended storage conditions. |

| Conditions to Avoid | Not specified in the provided information. |

| Incompatible Materials | Strong oxidizing agents. |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, and boron oxides. |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed professional waste disposal service.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling due to its potential hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize risks and ensure its safe and effective use in the laboratory. It is imperative to always consult the most up-to-date Safety Data Sheet before handling this chemical and to conduct a thorough risk assessment for any new experimental procedure. The potential for mutagenicity, a characteristic of some boronic acids, warrants particular attention, and appropriate containment and personal protective measures should be rigorously implemented.

References

A Technical Guide to 1,3-Benzenediboronic Acid for Researchers and Drug Development Professionals

An in-depth examination of the procurement, synthesis, quality control, and applications of 1,3-Benzenediboronic acid, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 4612-28-6), also known as 1,3-phenylenediboronic acid, is a versatile organic compound characterized by a benzene ring substituted with two boronic acid functional groups at the meta positions. This unique structure makes it a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Its ability to form two new carbon-carbon bonds allows for the creation of macrocycles, polymers, and other intricate structures. This guide provides a comprehensive overview of the suppliers, pricing, experimental protocols for synthesis and purification, and potential applications of this compound for professionals in research and drug development.

Suppliers and Pricing

A variety of chemical suppliers offer this compound, typically with purities of 97% or higher. Pricing can vary based on the supplier, quantity, and purity. For researchers requiring small quantities, several vendors provide gram-scale amounts. For larger-scale applications, including drug development and manufacturing, some suppliers offer bulk quantities, often with pricing available upon request.

Table 1: Representative Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98% | Gram to kilogram scale |

| Thermo Fisher Scientific | 97% | Gram scale |

| Santa Cruz Biotechnology | 97% | Gram scale |

| Amerigo Scientific | 97% | Inquire for details |

| Guangzhou Yaoguang Tech | Inquire | Gram to kilogram scale |

| Hangzhou Keyingchem | ≥98% | Inquire for details |

Table 2: Illustrative Pricing for this compound

| Supplier/Source | Purity | Quantity | Price (USD) | Notes |

| StrateM | 97% | 1 gram | $67.37 | Retail price for small quantity.[1] |

| Guangzhou Yaoguang Tech | Inquire | Per kilogram | ~$1/kg (EXW) | Price indicated is likely for very large bulk orders and may require direct inquiry for confirmation.[2] |

| J&K Scientific | 98% | 1 gram | $50.60 | For the pinacol ester derivative. |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact suppliers directly for the most current pricing and for quotations on bulk quantities.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control of this compound, based on established procedures for analogous boronic acids.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate. For this compound, this involves the formation of a di-Grignard reagent from 1,3-dibromobenzene.

Materials and Equipment:

-

1,3-Dibromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings. Add a solution of 1,3-dibromobenzene in anhydrous diethyl ether or THF dropwise via a dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux.

-

Borylation: Cool the freshly prepared di-Grignard reagent in an ice-salt bath. Add a solution of trimethyl borate in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 0°C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by the slow addition of cold dilute hydrochloric acid.

-

Work-up: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial and should be determined empirically. A mixture of an organic solvent and water is often effective for boronic acids.

Materials and Equipment:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, acetone/water)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the purified product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. The purified crystals are then dried under vacuum.[3][4][5]

Quality Control by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for confirming the structure and assessing the purity of the synthesized this compound.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of D₂O to exchange the acidic protons).

-

¹H NMR Analysis: The ¹H NMR spectrum should show characteristic signals for the aromatic protons. The integration of these signals should be consistent with the structure. The absence of signals from impurities, such as the starting 1,3-dibromobenzene or solvent residues, indicates a high degree of purity.

-

¹¹B NMR Analysis: The ¹¹B NMR spectrum will show a characteristic signal for the boronic acid groups, providing further confirmation of the structure.

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show the expected number of signals for the carbon atoms in the benzene ring. The carbon atoms attached to the boron atoms may show broad signals due to quadrupolar relaxation.

A study by Sobczak et al. provides detailed NMR characterization of 1,3-phenylenediboronic acid.[6]

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and materials scientists. Its bifunctional nature allows for its use in a variety of applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms new carbon-carbon bonds between the boronic acid and an organic halide or triflate. The presence of two boronic acid groups on the same molecule allows for the synthesis of a wide range of compounds.

General Suzuki-Miyaura Protocol:

-

To a reaction vessel, add this compound, the aryl or vinyl halide/triflate (2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

The reaction mixture is degassed and heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.[7]

This methodology is instrumental in the synthesis of biaryls, polyaryls, and other conjugated systems that are common motifs in pharmaceuticals and organic electronic materials.

Role in Drug Discovery and Signaling Pathways

While there is no direct evidence of this compound itself being involved in specific biological signaling pathways, boronic acids as a class are of significant interest in drug discovery.[8] They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.

The use of this compound as a scaffold allows for the synthesis of molecules that can be designed to interact with specific biological targets. For example, by coupling appropriate pharmacophores to the two boronic acid groups, it is possible to create bivalent ligands that can bridge two binding sites on a protein or receptor, potentially leading to enhanced potency and selectivity.

Derivatives of boronic acids have been investigated as inhibitors of enzymes and have been incorporated into drugs that target signaling pathways, such as the Wnt/β-catenin and STAT3/NF-κB pathways.[9][10]

Materials Science Applications

The rigid structure and bifunctional nature of this compound make it a useful monomer in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.

Conclusion

This compound is a readily available and highly versatile building block for chemical synthesis. Its primary utility lies in the construction of complex organic molecules through Suzuki-Miyaura cross-coupling reactions, which has significant implications for the fields of drug discovery and materials science. While its direct role in biological signaling is not established, its use as a scaffold for the synthesis of bioactive molecules that can modulate these pathways is an active area of research. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and utilize this valuable compound in their work.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and purification processes, as well as the catalytic cycle of the Suzuki-Miyaura reaction.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. youtube.com [youtube.com]

- 5. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,3-Benzenediboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenediboronic acid is a versatile bifunctional building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its two boronic acid functionalities on a single aromatic ring allow for the construction of complex molecular architectures, including macrocycles, shape-persistent structures, and conjugated polymers. This document provides detailed application notes and experimental protocols for the use of this compound in both double and selective mono-Suzuki-Miyaura coupling reactions, aiding in the development of novel materials and pharmaceutical compounds.

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that joins an organoboron species with an organic halide or triflate.[1] The reaction's tolerance of a wide variety of functional groups, mild conditions, and the commercial availability of boronic acids contribute to its widespread use.[2] When employing a diboronic acid like this compound, the reaction can proceed in two main ways: a double coupling to form macrocycles or polymers, or a selective mono-coupling to yield an intermediate that can be further functionalized.

Applications of this compound in Suzuki-Miyaura Coupling

The unique geometry of this compound makes it an ideal monomer for creating curved or angular structures. Key applications include:

-

Synthesis of Macrocycles and Shape-Persistent Molecules: The 120° angle between the two boronic acid groups directs the formation of cyclic structures when reacted with dihaloarenes. These shape-persistent macrocycles are of interest for host-guest chemistry, molecular recognition, and as components of advanced materials.

-

Preparation of Conjugated Polymers: Suzuki polycondensation of this compound with dihaloaromatic compounds leads to the formation of m-phenylene-linked conjugated polymers. These materials are investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Stepwise Synthesis of Complex Molecules: Selective mono-coupling of this compound allows for the introduction of a single aryl group, leaving a free boronic acid moiety for subsequent, different Suzuki-Miyaura coupling reactions. This stepwise approach enables the synthesis of unsymmetrical, complex aromatic structures.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for Suzuki-Miyaura coupling reactions involving this compound and its derivatives, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Double Suzuki-Miyaura Coupling for Macrocycle and Polymer Synthesis

| Aryl Dihalide/Ditosylate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1,3-Dibromobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Poly(m-phenylene) | >90 |

| 4,4'-Dibromobiphenyl | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | Macrocycle | 65 |

| 1,4-Diiodo-2,5-dioctyloxybenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 48 | Conjugated Polymer | 85 |

| 3,6-Dibromo-9-ethylcarbazole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ | Toluene | 110 | 12 | Shape-Persistent Macrocycle | 72 |

Table 2: Selective Mono-Suzuki-Miyaura Coupling of this compound Derivatives

| Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 4-Bromoanisole | 1-(B(dan))-3-(B(pin))benzene | Pd₂(dba)₃·CHCl₃ (2) | PPh₃ (4) | KOt-Bu | Toluene | 70 | 12 | Mono-coupled product | 89[3] |

| 1-Iodonaphthalene | This compound | Pd(dppf)Cl₂ (3) | - | CsF | THF | 60 | 6 | Mono-coupled product | 78 |

| 4-Chlorotoluene | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | Mono-coupled product | 65 |

Note: B(dan) is the 1,8-diaminonaphthalene protected boronic acid, and B(pin) is the pinacol ester of boronic acid. The selective coupling occurs at the B(dan) position under the specified conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of a Macrocycle via Double Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of a shape-persistent macrocycle.

Materials:

-

This compound

-

A suitable dihaloaromatic compound (e.g., 3,6-dibromo-9-ethylcarbazole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the dihaloaromatic compound (1.0 eq.), and potassium phosphate (4.0 eq.).

-

Add anhydrous toluene to the flask.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 eq.) and P(t-Bu)₃ (0.06 eq.) in anhydrous toluene.

-

Add the catalyst solution to the reaction mixture under argon.

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.

Protocol 2: Selective Mono-Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective mono-arylation of this compound, often requiring a slow addition of the aryl halide or the use of a protecting group strategy.

Materials:

-

This compound

-

A suitable aryl halide (e.g., 4-bromoanisole)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Cesium fluoride (CsF)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound (2.0 eq.), cesium fluoride (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Add anhydrous THF to the flask.

-

Dissolve the aryl halide (1.0 eq.) in anhydrous THF in a separate flask.

-

Add the aryl halide solution dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump.

-

Stir the reaction at 60 °C for an additional 6-12 hours after the addition is complete. Monitor the reaction for the formation of the mono-coupled product and minimize the formation of the di-coupled product by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient elution to separate the desired mono-coupled product from starting materials and the di-coupled byproduct.

Visualizations

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for double Suzuki-Miyaura coupling reactions.

Caption: Logical relationship between mono- and double-coupling pathways.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Polymer Synthesis Using 1,3-Benzenediboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzenediboronic acid (1,3-BDBA) is a versatile building block in polymer chemistry, prized for its ability to form dynamic covalent bonds. The presence of two boronic acid functionalities on a single benzene ring allows for the creation of diverse polymeric architectures, including porous organic polymers (POPs), covalent organic frameworks (COFs), and stimuli-responsive hydrogels. The reactivity of the boronic acid groups, particularly their reversible esterification with diols, is central to the application of these polymers in fields ranging from gas storage and separation to sensing and controlled drug delivery.

This document provides detailed application notes and experimental protocols for the synthesis of polymers utilizing this compound. The protocols are based on established synthetic methodologies, including boronate ester formation and Suzuki-Miyaura polycondensation.

Application Notes

Polymers derived from this compound exhibit a range of valuable properties and applications:

-

Porous Organic Polymers (POPs) for Gas Storage and Separation: The angular geometry of 1,3-BDBA can lead to the formation of amorphous or crystalline porous polymers with high surface areas. These materials can be employed for the selective capture and storage of gases like carbon dioxide. The interaction of CO2 with the polymer framework can be influenced by the specific surface chemistry and pore size of the material.

-

Stimuli-Responsive Hydrogels for Drug Delivery: The reversible reaction between boronic acids and 1,2- or 1,3-diols is pH-dependent. This property is harnessed to create "smart" hydrogels that can undergo sol-gel transitions or volume changes in response to pH shifts or the presence of specific diol-containing molecules, such as glucose. This makes them excellent candidates for self-regulated drug delivery systems, particularly for insulin delivery in response to changing blood glucose levels.[1][2]

-

Sensing and Diagnostics: The specific binding of boronic acids to saccharides and other diol-containing biomolecules allows for the development of sensors.[3] Polymers incorporating 1,3-BDBA can be designed to produce a detectable signal, such as a change in fluorescence or color, upon binding to a target analyte.[1]

-